2-hydroxyethyl N-methylcarbamate
Overview
Description
2-Hydroxyethyl N-methylcarbamate is a chemical compound that is part of the carbamate class, which are esters of carbamic acid. These compounds are known for their diverse applications, including their use as insecticides, fungicides, herbicides, and in pharmaceuticals for their antineoplastic activities. The carbamate moiety is a functional group that is characterized by the presence of an ester linkage between a carbamic acid and an alcohol group.
Synthesis Analysis
The synthesis of carbamate derivatives often involves the reaction of alcohols with isocyanates or the use of N-hydroxycarbamates as intermediates. For instance, the Rh(III)-catalyzed synthesis of 2-alkylbenzimidazoles from imidamides and N-hydroxycarbamates demonstrates the utility of N-hydroxycarbamates in organic synthesis and drug discovery . Another approach involves the multistep synthesis of 2-hydroxy-5-(3,4-dichlorophenyl)-6,7-bis(hydroxymethyl)-2,3-dihydro-1H-pyrrolizine bis(2-propylcarbamate), which utilizes the 2-hydroxy group to prepare ester prodrugs . Additionally, the preparation of methyl/benzyl(2-hydroxynaphthalen-1-yl)(aryl)methylcarbamate derivatives using magnesium hydrogen sulfate as a catalyst under solvent-free conditions is another synthetic method .
Molecular Structure Analysis
The molecular structure of carbamate derivatives can be complex, with the presence of various substituents affecting their properties and reactivity. X-ray crystallography has been used to analyze the molecular structures of N-methyl derivatives, revealing details such as extended conjugation and the conformation of the cyclohexenone fragment . Huckel Molecular Orbital calculations have also been employed to predict the photodegradation products of carbamate compounds .
Chemical Reactions Analysis
Carbamate derivatives can undergo a variety of chemical reactions. The kinetics and mechanism of degradation reactions of phenyl N-hydroxycarbamates and their N-methyl and N-phenyl analogues have been studied, showing different pathways depending on the pH and substituents present . Photodegradation is another reaction that carbamates can undergo, with studies on 2-thiomethyl-N-methylphenylcarbamate providing insights into the photodegradation process and its products .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their molecular structure. For example, the water solubility of carbamate salts has been reported, which is an important factor for their potential use as water-soluble prodrugs . The anticholinesterase and insecticidal properties of N-methylcarbamates of hydroxybenzaldehyde acetals and mercaptals have been explored, highlighting the significance of the N-methylcarbamate group in conferring biological activity .
Scientific Research Applications
Application 1: Fabrication of Carbohydrate Microarrays
- Summary of the Application : Carbohydrate microarrays provide a powerful tool for high-throughput analysis of carbohydrate-mediated interactions . In this context, 2-hydroxyethyl N-methylcarbamate is used in the fabrication of these microarrays .
- Methods of Application : The microarrays were fabricated on poly(2-hydroxyethyl methacrylate) (pHEMA)-cyanuric chloride (CC)-modified substrates for the analysis of carbohydrate–lectin interactions . The pHEMA polymer provides an anti-fouling surface and the CC linker allows the covalent immobilization of intact carbohydrates .
- Results or Outcomes : Carbohydrates of different sizes (mannose, glucose, galactose, maltose, and dextran) were successfully immobilized on the proposed substrates and their recognition specificity with concanavalin A (ConA) was highly conserved . The proposed pHEMA-CC-based microarray exhibits better anti-nonspecific adsorption ability, higher carbohydrate loading capability, stronger multivalent recognition and a lower limit of detection for carbohydrate and lectin without any further signal amplification .
Application 2: Synthesis of Hydroxyapatite Composites for Dentistry Applications
- Summary of the Application : 2-hydroxyethyl N-methylcarbamate has been used in the synthesis of hydroxyapatite composites, which are used as dental filling materials .
- Methods of Application : The Solid State Sintering technique was used to produce Hydroxyapatite using Sri Lankan Chloroapatite and 2-hydroxyethyl methacrylate .
- Results or Outcomes : The synthesized hydroxyapatite composites have shown promising results for use in dentistry applications .
Future Directions
The carbamate group is increasingly being used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . They are also widely represented in agricultural chemicals . Therefore, the future directions of 2-hydroxyethyl N-methylcarbamate could be in these areas.
properties
IUPAC Name |
2-hydroxyethyl N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3/c1-5-4(7)8-3-2-6/h6H,2-3H2,1H3,(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCSYMLCLRSCCAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00301246 | |
Record name | 2-hydroxyethyl N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxyethyl N-methylcarbamate | |
CAS RN |
13296-57-6 | |
Record name | 1,2-Ethanediol, 1-(N-methylcarbamate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13296-57-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 142007 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013296576 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 13296-57-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142007 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-hydroxyethyl N-methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00301246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-HYDROXYETHYL N-METHYLCARBAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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